molecular formula C10H13Cl3O B12616352 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene CAS No. 919170-65-3

1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene

Cat. No.: B12616352
CAS No.: 919170-65-3
M. Wt: 255.6 g/mol
InChI Key: OTNHMLKZKUMJHD-UHFFFAOYSA-N
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Description

1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[222]oct-5-ene is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. The reaction conditions can vary widely depending on the desired transformation, but they often involve specific temperatures, pressures, and solvent systems .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethyl-3-(trichloromethyl)-2-oxabicyclo[22Its trichloromethyl group, in particular, provides unique chemical properties that differentiate it from other similar compounds .

Properties

CAS No.

919170-65-3

Molecular Formula

C10H13Cl3O

Molecular Weight

255.6 g/mol

IUPAC Name

1,4-dimethyl-3-(trichloromethyl)-2-oxabicyclo[2.2.2]oct-5-ene

InChI

InChI=1S/C10H13Cl3O/c1-8-3-5-9(2,6-4-8)14-7(8)10(11,12)13/h3,5,7H,4,6H2,1-2H3

InChI Key

OTNHMLKZKUMJHD-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(C=C1)(OC2C(Cl)(Cl)Cl)C

Origin of Product

United States

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